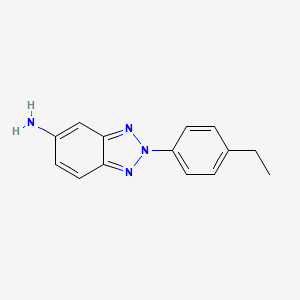![molecular formula C23H24N2O3 B3004674 N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide CAS No. 2361693-66-3](/img/structure/B3004674.png)
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and spirocyclic moieties contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the phenyl and prop-2-enamide groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenyl-substituted oxirane and an azetidine derivative.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents like acyl chlorides or anhydrides.
Attachment of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Prop-2-enamide Moiety: This can be achieved through a condensation reaction between an appropriate amine and acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It can be employed in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and dynamics simulations can provide insights into these interactions and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide
- N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]but-2-enamide
Uniqueness
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide is unique due to its specific spirocyclic structure combined with the prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research or industrial contexts.
Eigenschaften
IUPAC Name |
N-[4-(3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-20(26)24-19-10-8-18(9-11-19)22(27)25-16-23(12-14-28-15-13-23)21(25)17-6-4-3-5-7-17/h2-11,21H,1,12-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSSVQQWVTOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CC=C4)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)

![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)
![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)
![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)


![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)
![Ethyl 7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B3004608.png)

![5-Chloro-6-(methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)nicotinonitrile](/img/structure/B3004612.png)
